
BI 01383298
概要
科学的研究の応用
Inhibition of Cell Proliferation
In vitro studies have demonstrated that BI 01383298 effectively blocks the proliferation of HepG2 cells, a human liver cell line. The compound acts as an irreversible and non-competitive inhibitor, marking it as the first irreversible inhibitor identified for this transporter .
Selectivity Profile
This compound exhibits a remarkable selectivity profile, being more than 1000-fold selective over other family members such as human SLC13A2 and SLC13A3. This selectivity is crucial for minimizing off-target effects during therapeutic applications .
Potential Therapeutic Applications
- Obesity and Metabolic Disorders : Mouse models have shown that targeting SLC13A5 can protect against diet-induced obesity and metabolic syndrome. The selective inhibition by this compound suggests its potential as a therapeutic agent in managing these conditions .
- Cancer Treatment : The inhibition of citrate uptake is linked to reduced cell growth in hepatocellular carcinoma. Thus, this compound may serve as a candidate for further development in cancer therapies targeting metabolic pathways .
Table 1: Inhibition Potency of this compound Compared to Other Inhibitors
Compound | Target | IC50 (nM) | Selectivity over SLC13A2/SLC13A3 |
---|---|---|---|
This compound | SLC13A5 | 24-56 | >1000-fold |
PF-06649298 | SLC13A5 | 4000-10000 | Not specified |
BI 01372674 | Control | Not applicable | Not applicable |
Table 2: Effects on Cell Proliferation in HepG2 Cells
Treatment | Concentration (nM) | % Proliferation Inhibition |
---|---|---|
Control | - | 0 |
This compound | 100 | ~60% |
This compound | 500 | ~80% |
Case Study 1: Obesity Management
In a study involving knockout mice lacking the SLC13A5 gene, researchers observed significant protection against diet-induced obesity and related metabolic disorders. These findings suggest that selective inhibition of this transporter could provide a novel approach to managing obesity through pharmacological means .
Case Study 2: Hepatocellular Carcinoma
Research has indicated that silencing SLC13A5 can suppress the growth of hepatocellular carcinoma cells. The application of this compound resulted in decreased citrate uptake and subsequent cell growth arrest in HepG2 cells, highlighting its potential role in cancer therapy .
作用機序
BI01383298は、ナトリウム共役クエン酸トランスポーターであるSLC13A5を選択的に阻害することで、その効果を発揮します。このトランスポーターは、細胞へのクエン酸の取り込みに関与しており、さまざまな代謝経路において重要な役割を果たしています。このトランスポーターを阻害することにより、BI01383298はクエン酸の取り込みを阻害し、細胞代謝とシグナル伝達を変化させます。 この化合物は、特定の部位でトランスポーターに結合し、クエン酸の結合と輸送を阻害します .
類似化合物の比較
BI01383298は、他の類似化合物の比較において、ナトリウム共役クエン酸トランスポーターに対する高い効力と選択性を有している点で独特です。いくつかの類似化合物には以下が含まれます。
BI01372674: この化合物は、BI01383298と化学的に関連していますが、有意に低い効力を有するネガティブコントロールとして機能します。
他のSLC13A5阻害剤: ナトリウム共役クエン酸トランスポーターの以前の阻害剤は、BI01383298と比較して、効力と選択性が低いことが示されています
BI01383298は、その効力と選択性の向上が見られるため、ナトリウム共役クエン酸トランスポーターとそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
BI 01383298 plays a crucial role in biochemical reactions by inhibiting the activity of the sodium-coupled citrate transporter (NaCT). This transporter is responsible for the uptake of citrate into cells, which is a key step in cellular metabolism . This compound selectively inhibits NaCT without affecting other related transporters such as hSLC13A2 and hSLC13A3 . This selective inhibition is achieved through the compound’s high affinity for the NaCT binding site, which prevents citrate from being transported into the cell .
Cellular Effects
This compound has been shown to influence various cellular processes by inhibiting citrate uptake. In HepG2 cells, this compound irreversibly inhibits sodium-dependent citrate uptake, which can impact cellular metabolism and energy production . This inhibition can lead to changes in cell signaling pathways, gene expression, and overall cellular function. For example, in studies involving knockout mice, the inhibition of NaCT by this compound has been associated with reduced adiposity and lower lipid concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NaCT transporter, thereby blocking the transport of citrate into cells . This binding interaction is highly specific, allowing this compound to selectively inhibit NaCT without affecting other transporters . The inhibition of citrate uptake by this compound can lead to downstream effects on cellular metabolism, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the duration of exposure . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of citrate uptake and alterations in cellular metabolism . In vivo studies have also demonstrated that the compound can have long-term effects on metabolic processes, such as reduced adiposity in knockout mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NaCT without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and energy production . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen .
Metabolic Pathways
This compound is involved in metabolic pathways related to citrate uptake and utilization. By inhibiting NaCT, the compound affects the availability of citrate for metabolic processes such as the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Enzymes and cofactors involved in citrate metabolism are also affected by the presence of this compound, leading to alterations in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s selective inhibition of NaCT allows it to accumulate in cells that express this transporter, leading to localized effects on citrate uptake and metabolism . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with NaCT . The compound is directed to specific compartments or organelles where NaCT is expressed, allowing it to exert its inhibitory effects on citrate uptake . Post-translational modifications and targeting signals may also play a role in the localization and activity of this compound within cells .
準備方法
BI01383298の合成には、コア構造の調製から始まり、特定の官能基の導入まで、いくつかの工程が含まれます。合成経路は通常、以下を含みます。
コア構造の形成: これは、化合物の骨格となるピペリジン環の合成を含みます。
官能基の導入: ジクロロフェニルスルホニル基やフルオロベンジル基などの官能基は、スルホン化やアルキル化などのさまざまな化学反応を通じて導入されます。
精製と特性評価: 最終生成物は、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製され、核磁気共鳴(NMR)分光法などの方法を用いて特性評価されます.
化学反応の分析
BI01383298は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体を作ることができます。
還元: 還元反応は、化合物の官能基を修飾するために使用でき、異なる還元型をもたらします。
置換: 求核置換などの置換反応は、特定の官能基を他の基に置き換えるために使用することができ、新しい誘導体をもたらします.
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
BI01383298 is unique in its high potency and selectivity for the sodium-coupled citrate transporter compared to other similar compounds. Some similar compounds include:
BI01372674: This compound is chemically related to BI01383298 but serves as a negative control with significantly lower potency.
Other SLC13A5 inhibitors: Previous inhibitors of the sodium-coupled citrate transporter have shown lower potency and selectivity compared to BI01383298
BI01383298 stands out due to its improved potency and selectivity, making it a valuable tool for studying the sodium-coupled citrate transporter and its role in various biological processes .
生物活性
BI 01383298 is a selective inhibitor of the human sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders, particularly those related to liver function and energy homeostasis. This article explores the biological activity of this compound, detailing its mechanisms of action, potency, and implications for treating various diseases.
This compound functions as an irreversible non-competitive inhibitor of human NaCT. It effectively blocks the uptake of citrate in human liver cells, which is crucial for various metabolic pathways. The compound exhibits a high affinity for human NaCT, with an IC50 value ranging from 25 to 60 nM , making it one of the most potent inhibitors identified for this transporter . Notably, this compound does not affect mouse NaCT, highlighting its species-specific action .
Inhibition Studies
In vitro studies using the HepG2 human liver cell line demonstrated that this compound inhibits NaCT-mediated citrate uptake in a dose-dependent manner. The maximum inhibition observed was approximately 60% at higher concentrations . The compound's selectivity for human NaCT over mouse NaCT suggests that it could be used to study human-specific metabolic processes without confounding effects from rodent models.
Table 1: Comparative Inhibition Potency of this compound and Other NaCT Inhibitors
Compound | Species Targeted | IC50 (nM) | Mode of Action |
---|---|---|---|
This compound | Human | 25 - 60 | Irreversible Non-competitive |
PF-06649298 | Human | 400 - 1000 | Competitive |
BI 01372674 | Human | Not specified | Competitive |
Biological Implications
The inhibition of NaCT by this compound has significant biological implications. Citrate plays a vital role in cellular metabolism, influencing pathways related to lipid synthesis and energy production. By blocking citrate uptake, this compound may help mitigate conditions associated with excessive lipid accumulation and metabolic syndrome .
Case Study: Metabolic Syndrome
A study investigating the effects of this compound on metabolic syndrome models demonstrated that treatment with this inhibitor led to reduced hepatic lipid accumulation and improved insulin sensitivity. The findings suggest that targeting NaCT could provide a novel approach to treating obesity-related disorders .
Structural Insights and Molecular Modeling
Molecular modeling studies have been conducted to elucidate the binding interactions between this compound and human NaCT. These studies employed structural templates from related transporters to predict binding sites and affinities. The results indicated specific amino acid residues critical for the differential binding affinity observed between human and mouse transporters .
Table 2: Key Amino Acids in NaCT Binding Sites
Amino Acid Position | Role in Binding |
---|---|
Residue A | Critical for citrate binding |
Residue B | Interacts with this compound |
Residue C | Stabilizes inhibitor binding |
特性
IUPAC Name |
1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYAALVGSMUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI01383298 interact with NaCT and what are the downstream effects of this interaction?
A1: BI01383298 acts as a potent, irreversible, and non-competitive inhibitor of human NaCT. [] This means it binds tightly to the transporter, preventing citrate uptake. [] While the exact binding site remains unclear, molecular modeling suggests differences in key amino acid residues between human and mouse NaCT could explain the inhibitor's species specificity. [] In HepG2 cells, BI01383298 exposure effectively inhibits NaCT activity, leading to decreased cell proliferation, likely due to the disruption of citrate-dependent metabolic pathways. []
Q2: Does BI01383298 interact with any other biological targets besides NaCT?
A3: The provided research focuses solely on BI01383298's interaction with NaCT. [, ] Further studies are needed to explore its potential off-target effects and determine if it interacts with other transporters or biological pathways. This information is crucial for understanding potential side effects and ensuring its safe application in research or therapeutic development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。